(R)-(+)-alpha-Cyclopentylmandelic acid CAS number 64471-45-0
(R)-(+)-alpha-Cyclopentylmandelic acid CAS number 64471-45-0
An In-depth Technical Guide to (R)-(+)-alpha-Cyclopentylmandelic Acid
Foreword: The Strategic Importance of Chiral Intermediates
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. The ability to synthesize enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of rational drug design. (R)-(+)-alpha-Cyclopentylmandelic acid (CAS 64471-45-0), a non-natural α-hydroxy acid, stands as a quintessential example of a high-value chiral building block. Its unique structural combination of a carboxylic acid, a hydroxyl group, a phenyl ring, and a cyclopentyl moiety at the stereocenter makes it an indispensable intermediate, most notably in the synthesis of anticholinergic agents. This guide offers a comprehensive technical overview for researchers and process chemists, delving into the synthesis, resolution, application, and analysis of this pivotal compound.
Physicochemical and Structural Profile
(R)-(+)-alpha-Cyclopentylmandelic acid is a chiral compound characterized by a cyclopentyl group at the alpha position of mandelic acid.[1] This substitution significantly influences its lipophilicity and steric profile, which in turn dictates its utility in synthesizing specific APIs. As a chiral molecule, it exists in two enantiomeric forms, with the (R)-configuration being of primary interest in medicinal chemistry for its role in targeted biological activity.[1]
The compound presents as a white to off-white crystalline powder and exhibits properties typical of aromatic carboxylic acids, including solubility in polar organic solvents.[1][2] Its structure allows for versatile chemical modifications, such as esterification of the carboxylic acid and reactions at the tertiary alcohol, making it a flexible synthon.[1]
| Property | Value | Source(s) |
| CAS Number | 64471-45-0 | [1][3][4] |
| IUPAC Name | (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid | [3] |
| Synonyms | (R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid, Glycopyrrolate Impurity 19 | [1][4] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][3] |
| Molecular Weight | 220.26 g/mol | [5] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point (Racemate) | 153-154 °C | [6] |
| InChI Key | WFLUEQCOAQCQLP-ZDUSSCGKSA-N | [4] |
Synthesis of the Racemic Precursor: α-Cyclopentylmandelic Acid
Direct asymmetric synthesis of α-cyclopentylmandelic acid is complex. Therefore, the industrially prevalent strategy involves the synthesis of the racemic mixture, followed by a robust chiral resolution step to isolate the desired (R)-enantiomer. Two primary synthetic routes to the racemate are highlighted below.
Method A: Grignard Reaction (Classical Batch Synthesis)
This is the traditional and widely documented method for preparing racemic α-cyclopentylmandelic acid (CAS: 427-49-6).[6]
Causality and Expertise: The reaction hinges on the nucleophilic character of the Grignard reagent, where the carbanionic cyclopentyl group attacks the electrophilic carbonyl carbon of benzoylformic acid. The choice of anhydrous ether is critical to prevent quenching the highly reactive Grignard reagent. The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.[6] The workup with acid protonates the resulting alkoxide, and a subsequent acid-base extraction using K₂CO₃ purifies the carboxylic acid product from non-acidic impurities.
Experimental Protocol: Grignard Synthesis of Racemic α-Cyclopentylmandelic Acid [6]
-
Reaction Setup: To a solution of benzoylformic acid (15 g, 0.1 mol) in 330 mL of anhydrous ethyl ether in a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool the mixture to 0°C in an ice bath.
-
Grignard Addition: Add a 2M solution of cyclopentylmagnesium bromide in ether (100 mL, 0.2 mol) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and continue stirring at room temperature for 24 hours.
-
Quenching and Extraction: Carefully quench the reaction by adding 1 N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether.
-
Acid-Base Purification: Combine the ether extracts and wash them with a K₂CO₃ solution. Isolate the aqueous potassium carbonate layer, cool it in an ice bath, and acidify with HCl.
-
Product Isolation: Extract the acidified aqueous layer twice with ethyl ether. Combine these final ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Wash the crude product with water to obtain pure racemic α-cyclopentylmandelic acid. The expected product is a needle-like crystal.[6]
Caption: Grignard synthesis workflow for racemic α-cyclopentylmandelic acid.
Method B: Continuous-Flow α-Lithiation and Aerobic Oxidation
A modern, safer, and more scalable approach utilizes continuous-flow technology to handle otherwise hazardous reagents like organolithiums and molecular oxygen.[7][8]
Causality and Expertise: This process first involves the deprotonation of both the carboxylic acid and the α-carbon of a starting material like α-phenylcyclopentylacetic acid using a strong base (e.g., n-hexyllithium) to form a di-lithium enolate intermediate.[7] This is then immediately reacted with molecular oxygen in a subsequent flow reactor. The key advantage of flow chemistry is the small reaction volume at any given moment, which dramatically mitigates the safety risks associated with mixing organometallics and oxygen in large batch reactors.[7][8] This method provides superior control over reaction parameters (temperature, pressure, stoichiometry), often leading to higher yields and purity.[7]
Conceptual Protocol: Continuous-Flow Synthesis [7][8]
-
Stream Preparation: Prepare two separate streams. Stream A contains α-phenylcyclopentylacetic acid in a suitable anhydrous solvent (e.g., THF). Stream B contains n-hexyllithium.
-
Lithiation: Pump both streams into a T-mixer to initiate the formation of the di-lithium enolate. The resulting mixture flows through a residence time unit (e.g., a PTFE tubing reactor) to ensure complete enolate formation.
-
Oxidation: Introduce a third stream of molecular oxygen (O₂) into the enolate stream via a gas-liquid contactor or membrane module.
-
Hydroxylation: The subsequent reaction in a second residence time unit allows for the hydroxylation of the enolate.
-
Workup: The output stream is collected and subjected to a standard aqueous workup to yield the racemic α-hydroxy acid product.
Caption: Conceptual diagram of a continuous-flow synthesis setup.
Chiral Resolution: Isolating the (R)-(+)-Enantiomer
The separation of the racemic mixture into its constituent enantiomers is the most critical step in obtaining the desired (R)-(+)-alpha-Cyclopentylmandelic acid.[9][10]
Method A: Diastereomeric Salt Crystallization
This classical resolution technique remains a cost-effective and scalable method.[10][11]
Causality and Expertise: The principle relies on reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent).[2][10] This reaction forms two diastereomeric salts: [(R)-acid·(chiral)-base] and [(S)-acid·(chiral)-base]. Diastereomers have different physical properties, including solubility in a given solvent system. By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.[10] The crystallized salt is then isolated, and the chiral resolving agent is removed by acid-base chemistry to liberate the enantiomerically pure acid. Common resolving agents for α-cyclopentylmandelic acid include (R)-α-phenylethylamine or L-Tyrosine methyl ester.[2]
General Protocol: Resolution via Diastereomeric Salt Crystallization [2][10]
-
Salt Formation: Dissolve the racemic α-cyclopentylmandelic acid in a suitable hot solvent (e.g., ethanol, acetone). Add an equimolar amount of the chiral resolving agent (e.g., (R)-α-phenylethylamine).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The filtrate contains the other diastereomer.
-
Liberation: Suspend the isolated diastereomeric salt crystals in water and acidify with a strong acid (e.g., HCl). This protonates the mandelic acid derivative, making it insoluble, and forms the soluble salt of the resolving agent.
-
Final Product: Extract the pure enantiomer of α-cyclopentylmandelic acid with an organic solvent, dry, and evaporate to yield the final product. The optical purity should be confirmed via polarimetry and chiral HPLC.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Method B: Preparative Chiral Chromatography
When crystallization methods are inefficient, chromatographic techniques offer a powerful alternative for obtaining high-purity enantiomers.
Causality and Expertise: This method exploits the differential interactions between the enantiomers and a chiral environment.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique uses a liquid-liquid partitioning system. A chiral selector, such as hydroxypropyl-β-cyclodextrin, is added to the aqueous phase.[9] The enantiomers partition differently between the stationary organic phase and the mobile aqueous phase containing the chiral selector, leading to their separation. This method is scalable and avoids solid supports, which can cause sample degradation.[9]
-
High-Performance Liquid Chromatography (HPLC): For analytical or semi-preparative scales, HPLC with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) is used.[12] Using a CMPA like HP-β-CD in a reversed-phase system, the enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different affinities for the C18 stationary phase, enabling separation.[12]
Core Application: Synthesis of Glycopyrronium Bromide
The primary and most significant application of (R)-(+)-alpha-Cyclopentylmandelic acid is as the key chiral precursor for the synthesis of Glycopyrronium Bromide (Glycopyrrolate).[7][13] Glycopyrrolate is a quaternary ammonium anticholinergic agent that acts as a muscarinic receptor antagonist.[7]
Synthetic Rationale: The synthesis involves a two-step process. First, the carboxylic acid of (R)-CPMA is esterified with 1-methylpyrrolidin-3-ol.[7] The stereocenter from the acid is retained in this step. The resulting tertiary amine is then quaternized by reacting it with methyl bromide to yield the final API, Glycopyrronium Bromide.[14] The (R)-configuration of the cyclopentylmandelic acid moiety is critical for the drug's high affinity and antagonist activity at muscarinic M3 receptors.[2][13]
Caption: Synthesis pathway of Glycopyrronium Bromide from (R)-CPMA.
Analytical Characterization and Quality Control
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of (R)-(+)-alpha-Cyclopentylmandelic acid.
| Technique | Purpose | Key Parameters & Rationale | Source(s) |
| Chiral HPLC | Determination of Enantiomeric Purity (e.g., Enantiomeric Excess) | A reversed-phase C18 column with a mobile phase containing a chiral selector (e.g., 20 mmol L⁻¹ HP-β-CD in a pH 2.68 phosphate buffer/acetonitrile mix) is used. The differential interaction of enantiomers with the chiral additive allows for their baseline separation and quantification. | [12] |
| ¹H NMR | Structural Confirmation | Confirms the presence of key functional groups (cyclopentyl, phenyl, hydroxyl, acid protons) and their respective chemical environments, verifying the molecular structure. | [6] |
| Polarimetry | Confirmation of Stereochemistry | Measures the specific rotation of plane-polarized light. A positive (+) rotation confirms the correct enantiomer has been isolated. The magnitude of rotation is proportional to the enantiomeric excess. | [11] |
| Melting Point | Purity Assessment | A sharp melting point range close to the literature value for the pure enantiomer is indicative of high purity. Racemic mixtures typically have a different melting point. | [6] |
Conclusion and Future Outlook
(R)-(+)-alpha-Cyclopentylmandelic acid is a testament to the enabling power of chiral chemistry in modern medicine. Its role as an indispensable building block for drugs like Glycopyrronium Bromide underscores the need for efficient and safe manufacturing processes. While classical Grignard synthesis followed by diastereomeric resolution remains a workhorse method, the field is clearly moving towards more advanced and inherently safer technologies. The adoption of continuous-flow synthesis for the racemic precursor represents a significant step forward in process safety and intensification.[7][8] Similarly, advances in chromatographic resolution techniques provide powerful tools for achieving the highest levels of enantiomeric purity. For drug development professionals, a deep understanding of the synthesis and handling of this key intermediate is crucial for the successful and efficient production of life-saving medicines.
References
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- Google Patents. (2014). CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid.
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PubChem. (n.d.). alpha-Cyclopentylmandelic acid. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Chiral resolution. [Link]
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Apicule. (n.d.). alpha-Cyclopentylmandelic acid (CAS No: 427-49-6) API Intermediate Manufacturers. [Link]
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Mohrig, J. R., et al. (2001). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine. Journal of Chemical Education. [Link]
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ResearchGate. (2018). (PDF) Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. [Link]
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